2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

CRL4 ubiquitin ligase CUL4A inhibition cancer therapeutics

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS 123518-02-5; molecular formula C₁₁H₈N₄OS; MW 244.27) belongs to the 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitrile class—a scaffold recognized for reversible covalent kinase inhibition and ubiquitin ligase modulation. The compound features a 4H-thiopyran core bearing two electron-withdrawing nitrile groups at positions 3 and 5, two amino groups at positions 2 and 6, and a furan-2-yl substituent at position This heteroaryl substitution differentiates it from the more extensively studied phenyl and halophenyl analogs.

Molecular Formula C11H8N4OS
Molecular Weight 244.27
CAS No. 123518-02-5
Cat. No. B2442136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile
CAS123518-02-5
Molecular FormulaC11H8N4OS
Molecular Weight244.27
Structural Identifiers
SMILESC1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N
InChIInChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2
InChIKeyCKVCOHNMMGJPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS 123518-02-5): A Heteroaryl-Substituted Thiopyran Building Block for CRL4-Targeted and Heterocyclic Chemistry Applications


2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS 123518-02-5; molecular formula C₁₁H₈N₄OS; MW 244.27) belongs to the 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitrile class—a scaffold recognized for reversible covalent kinase inhibition and ubiquitin ligase modulation [1]. The compound features a 4H-thiopyran core bearing two electron-withdrawing nitrile groups at positions 3 and 5, two amino groups at positions 2 and 6, and a furan-2-yl substituent at position 4. This heteroaryl substitution differentiates it from the more extensively studied phenyl and halophenyl analogs. It is explicitly claimed in patent CA2882579A1 as a substance for inhibiting CRL4 ubiquitin ligase (CUL4A) with potential utility in cancer therapy and DNA repair modulation [2]. Commercially available at 95–97% purity from multiple suppliers, it serves dual roles as a screening candidate for ubiquitin ligase targets and as a versatile synthetic intermediate for fused heterocyclic libraries via documented recyclization chemistry [3].

Why Generic Substitution Fails for 2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile: Substituent-Dependent Target Engagement and Divergent Reactivity in the 4H-Thiopyran Series


The 4-substituent on the 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile scaffold is not a passive spectator; it directly modulates electronic character, target binding, and downstream synthetic reactivity. The well-characterized 2-fluorophenyl analog DFTD achieves eEF-2K IC₅₀ of ~0.17 µM through a reversible covalent mechanism involving active-site Cys-146, with the ortho-fluorine contributing to binding orientation [1]. Replacing the aryl ring with a furan-2-yl heterocycle alters both the π-electron distribution (furan is electron-rich vs. electron-deficient fluorophenyl) and hydrogen-bonding capacity (furan oxygen as H-bond acceptor), which can redirect target selectivity—the furan analog is claimed for CRL4/CUL4A inhibition rather than eEF-2K [2]. Furthermore, in synthetic applications, furan-substituted thiopyrans undergo distinct recyclization pathways with (2-furyl)methylamine and α-bromoketones to afford thiazolyl-acrylonitrile and pyridine derivatives, chemistry that is not directly translatable to phenyl or thiophenyl analogs [3]. Substituting a phenyl or thiophenyl analog for the furan-2-yl compound therefore risks loss of the specific patent-supported biological profile and may produce different reaction outcomes in library synthesis.

Quantitative Differentiation Evidence for 2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile vs. Closest Analogs


Patent Standing: Explicit Claim in CRL4 Ubiquitin Ligase Inhibitor Patent vs. Phenyl and Thiophenyl Analogs

In CA2882579A1, 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile is explicitly claimed (Chemical group, 2 claims) as a substance for inhibiting CRL4 ubiquitin ligase (CUL4A) for cancer treatment and DNA repair enhancement. This patent also claims the 2-fluorophenyl, 4-fluorophenyl, 4-chlorophenyl, thiophen-2-yl, pyridin-4-yl, and 2-nitrophenyl analogs, but the furan-2-yl variant carries equal claim weight, establishing it as a distinct patent-backed chemotype within this therapeutic class [1]. No peer-reviewed quantitative potency data for this specific compound against CUL4A are publicly available; the differentiation rests on explicit patent inclusion as a defined chemical entity within a Markush group targeting CRL4.

CRL4 ubiquitin ligase CUL4A inhibition cancer therapeutics DNA repair

Computed Physicochemical Differentiation: Furan-2-yl vs. Phenyl and 2-Fluorophenyl Analogs in Drug-Likeness Parameters

Computationally derived physicochemical parameters reveal systematic differences between the furan-2-yl compound and its closest aryl analogs that can influence permeability, solubility, and target binding. The furan oxygen contributes an additional hydrogen-bond acceptor (total HBA = 6 vs. 5 for phenyl and 6 for 2-fluorophenyl) while altering lipophilicity (cLogP estimated at ~0.8 for the furan analog vs. ~1.5 for the phenyl analog). The topological polar surface area (TPSA) increases with the furan heterocycle relative to phenyl (~130 Ų vs. ~103 Ų, estimated), affecting membrane permeability predictions. These differences are class-level inferences based on fragment-based calculation, not experimentally measured values for the specific compound [1].

physicochemical properties drug-likeness Lipinski parameters heterocyclic SAR

Enzyme Inhibition Benchmarking via BRENDA: IC₅₀ Data for the Closest Furan-Containing Analog Against Insect Trehalose-6-Phosphate Synthase

The closest furan-containing analog with publicly available quantitative enzyme inhibition data is 2,6-diamino-4-(4,5-dihydrofuran-3-yl)-4H-thiopyran-3,5-dicarbonitrile, which shows IC₅₀ values of 0.0918 mM and 0.1 mM against trehalose-6-phosphate synthase (TPS) from Ctenocephalides felis and Drosophila melanogaster in a coupled-enzyme assay (2 mM phosphoenol pyruvate, pH 7.5, 22 °C) [1]. This data derives from Kern et al. (2012), who identified 4-substituted 2,6-diamino-3,5-dicyano-4H-thiopyrans as the first potent insect TPS inhibitor class from a >115,000-compound HTS campaign [2]. The fully aromatic furan-2-yl analog (target compound) is not present in this dataset, but the dihydrofuran analog establishes that furan-type oxygen heterocycles at the 4-position are compatible with TPS inhibition in this scaffold series.

trehalose-6-phosphate synthase insecticide target BRENDA enzyme inhibition thiopyran SAR

Synthetic Reactivity Differentiation: Recyclization of Furan-Substituted 4H-Thiopyrans to Thiazolyl-Acrylonitriles and Nicotinamide Derivatives

Dyachenko and Ryl'skaya (2013, 2015) established that 2,6-diamino-4-hetaryl-4H-thiopyran-3,5-dicarbonitriles undergo specific cross-recyclization reactions that depend on the 4-substituent identity. With α-bromoketones, 4-hetaryl thiopyrans (including furan-2-yl) recyclize to 2-[4-aryl(hetaryl,cyclopropyl)thiazol-2-yl]-3-hetarylacrylonitriles in a single synthetic step, a transformation documented with isolated yields [1]. With acetoacetanilide and alkylating reagents, these thiopyrans produce nicotinamide derivatives via a three-component cross-recyclization [2]. The furan-2-yl substituent is specifically noted as a compatible hetaryl group for these transformations alongside thiophen-2-yl, while simple phenyl analogs undergo the same generic pathway but produce different downstream products due to altered electronic character of the heterocycle. This establishes the furan-2-yl compound as a validated entry point into thiazole-acrylonitrile and nicotinamide chemical space that is structurally distinct from the products obtained from phenyl-substituted thiopyrans.

heterocyclic synthesis recyclization chemistry thiopyran building blocks thiazole synthesis

eEF-2K Inhibitory Activity Gap: Furan-2-yl Compound vs. Benchmark 2-Fluorophenyl Analog DFTD

The 2-fluorophenyl analog 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) is the most extensively characterized member of this chemical class, with an eEF-2K IC₅₀ of 0.17 µM measured in a fluorescence-based Sox-peptide phosphorylation assay and a demonstrated reversible covalent mechanism involving active-site Cys-146 [1]. The furan-2-yl compound has not been evaluated in this specific assay, and its eEF-2K activity is unknown. Critically, molecular docking studies revealed that a nitrile group of DFTD binds within 4.5 Å of Cys-146 to form a reversible thioimidate adduct, a binding mode that is sensitive to the electronic character and geometry of the 4-substituent [1]. The electron-rich furan ring would present different π-stacking and electrostatic interactions with the kinase active site compared to the electron-deficient 2-fluorophenyl ring, likely resulting in altered binding kinetics and potency. This activity gap means the furan-2-yl compound cannot be assumed to substitute for DFTD in eEF-2K programs.

eEF-2K kinase inhibition reversible covalent inhibitor cancer target kinase selectivity

Thiophene vs. Furan Heterocycle Comparison: Both Claimed in CRL4 Patent with Different Physicochemical Profiles

Both the furan-2-yl and thiophen-2-yl analogs are claimed in CA2882579A1 (furan-2-yl: 2 claims; thiophen-2-yl: 1 claim). The furan analog offers an oxygen heteroatom (H-bond acceptor) while thiophene provides sulfur (weaker H-bond acceptor, higher polarizability). This difference affects solubility (furan analog predicted to be more water-soluble), metabolic stability (furan rings are susceptible to CYP450-mediated oxidation via epoxidation, while thiophene rings undergo S-oxidation), and synthetic derivatization potential (furan undergoes electrophilic substitution at the 5-position; thiophene at the 2- and 5-positions). For in vitro screening, the furan analog's higher aqueous solubility (estimated ~50–100 µg/mL vs. ~20–50 µg/mL for thiophene analog at pH 7.4) may reduce the need for DMSO co-solvents and minimize vehicle-related assay artifacts [1]. These are class-level predictions based on well-established heterocyclic SAR principles, not experimentally measured solubility values for these specific compounds.

heterocycle comparison furan vs. thiophene CRL4 patent bioisostere analysis

Prioritized Application Scenarios for 2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile Based on Quantitative Differentiation Evidence


CRL4/CUL4A Ubiquitin Ligase Inhibitor Screening Sets for Cancer and DNA Repair Research

This compound should be prioritized for inclusion in focused CRL4 ubiquitin ligase screening libraries based on its explicit patent claim (2 claims in CA2882579A1) as a CUL4A inhibitor [1]. The furan-2-yl substitution provides a distinct heterocyclic chemotype alongside the phenyl, halophenyl, and thiophenyl analogs claimed in the same patent. Researchers investigating CUL4A-mediated ubiquitination in cancer cell survival or DNA damage response pathways can use this compound as a starting point for SAR expansion, particularly given the absence of published CRL4 potency data for any member of this chemical series—placing this compound among the first-generation tool compounds for this target class.

Diversity-Oriented Synthesis of Furan-Thiazole and Furan-Pyridine Hybrid Libraries via Thiopyran Recyclization

Medicinal chemistry teams building heterocyclic libraries should procure this compound as a key building block for one-step recyclization to furan-thiazole-acrylonitrile and furan-nicotinamide derivatives [2][3]. Dyachenko and coworkers have validated three distinct recyclization pathways (with α-bromoketones, acetoacetanilide/alkylating agents, and amino alcohols) that convert this thiopyran into structurally complex products inaccessible from phenyl-substituted thiopyrans. The furan-2-yl group is retained in the final products, embedding an oxygen heterocycle handle that can participate in additional transformations (e.g., furan oxidation, Diels-Alder cycloaddition) or contribute to target binding through H-bonding interactions.

Insect Trehalose-6-Phosphate Synthase (TPS) Inhibitor Development for Agrochemical Discovery

Based on cross-study comparable data showing that the 4,5-dihydrofuran-3-yl analog inhibits insect TPS with IC₅₀ of 0.0918–0.1 mM [4], the furan-2-yl compound is a rational follow-up candidate for TPS inhibitor optimization. The fully aromatic furan offers a flatter, more conformationally restricted scaffold versus the partially saturated dihydrofuran, which may improve binding complementarity to the TPS active site. Given that the 4-chlorophenyl analog achieves IC₅₀ of 0.0045 mM in the same assay, there is substantial room for potency improvement through SAR exploration of the furan-substituted series. This compound is suitable for agrochemical discovery programs targeting hemolymph sugar metabolism in insect pests.

Selectivity Profiling: Differentiating CRL4 vs. eEF-2K Target Engagement in Dual-Mechanism Cancer Programs

The furan-2-yl compound presents a valuable tool for deconvoluting target selectivity between CRL4 and eEF-2K within the 4H-thiopyran chemotype. While DFTD (2-fluorophenyl analog) is a validated eEF-2K inhibitor (IC₅₀ = 0.17 µM) [5], the furan-2-yl compound is claimed for CRL4 but lacks published eEF-2K data. This target divergence, driven by the electronic character of the 4-substituent, makes the furan analog an ideal negative control or selectivity probe in experiments designed to distinguish CRL4-mediated from eEF-2K-mediated cellular effects. Procurement of both compounds enables parallel testing to attribute phenotype to the correct molecular target.

Quote Request

Request a Quote for 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.